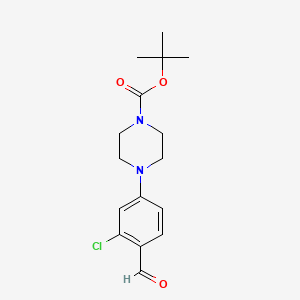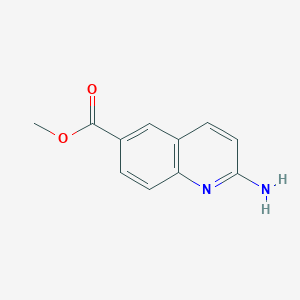
(3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Multifunctional Compounds
- Study on Organic Phosphonic Acids and Boronic Acids : Organic phosphonic acids and boronic acids have applications in medicine, agriculture, and industrial chemistry. The integration of an aminophosphonic acid group into a boronic acid could lead to new applications. This study focused on the structure of such multifunctional compounds, offering insights into their potential uses (Zhang et al., 2017).
Fluorescence Probes
- Sequential "On-Off-On" Fluorescence Probes : A new boronic acid derivative was synthesized for use as a relay fluorescence probe. This probe demonstrated a unique "on-off-on"-type sensor behavior for Fe3+ and F- ions, highlighting the potential of boronic acid derivatives in sensing applications (Selvaraj et al., 2019).
Optical Modulation
- Optical Modulation in Carbon Nanotubes : Phenyl boronic acids conjugated to polyethylene glycol were used to demonstrate optical modulation in single-walled carbon nanotubes. This study linked the molecular structure of boronic acids to their effect on carbon nanotube optical properties, which is crucial for applications like saccharide recognition (Mu et al., 2012).
Stability Studies
- Stability of Boronic Drug Bortezomib : This study investigated the stability of bortezomib, a peptidomimetic boronic drug, under clinical conditions. It emphasized the importance of understanding the stability of boronic acid-containing drugs, which can impact their efficacy and safety (Bolognese et al., 2009).
Catalysis
- Boronic Acid-Catalyzed Reactions : Boronic acids, including derivatives of phenylboronic acid, have found use in catalysis, such as in the enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals. This showcases the versatility of boronic acids in organic reactions (Hashimoto et al., 2015).
Sensing Applications
- Sensing of Biological Active Substances : Boronic acid sensors have been developed for various applications, including the detection of carbohydrates, dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. The chemistry of boronic acid plays a pivotal role in these sensing applications (Huang et al., 2012).
Propiedades
IUPAC Name |
[3-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-11-5-7-15(8-6-11)10-12-3-2-4-13(9-12)14(16)17/h2-4,9,11,16-17H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHAQCWKPCJKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Methylpiperidin-1-yl)methyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425524.png)





![N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B1425534.png)





